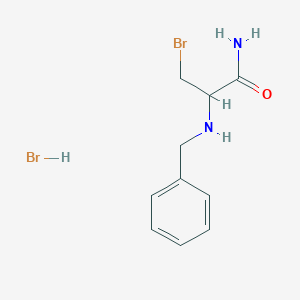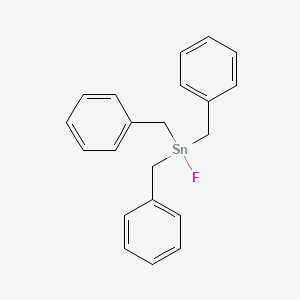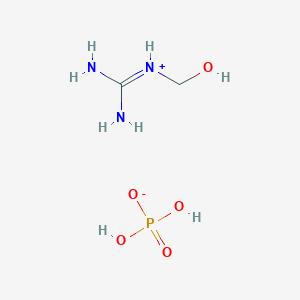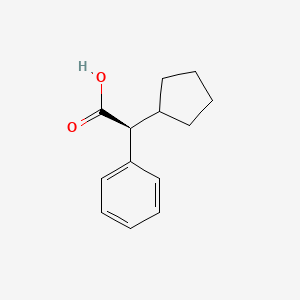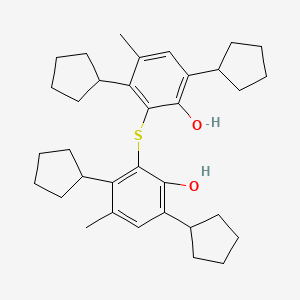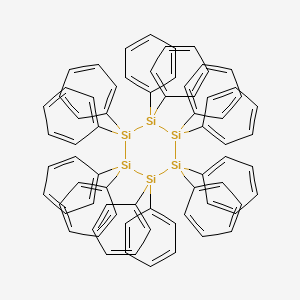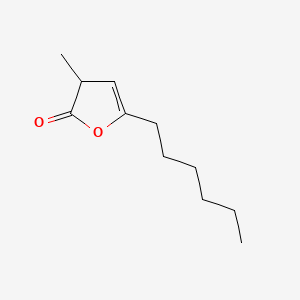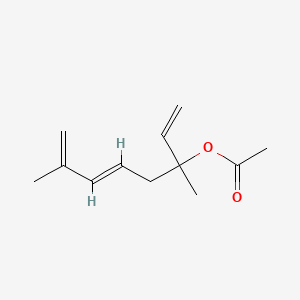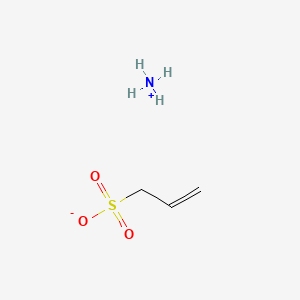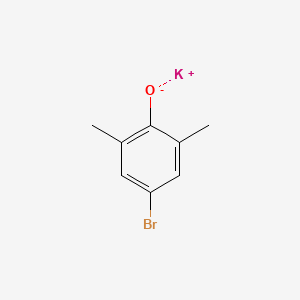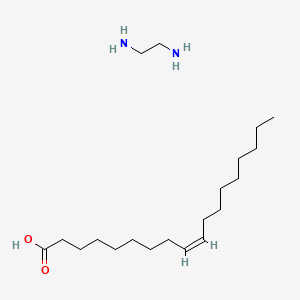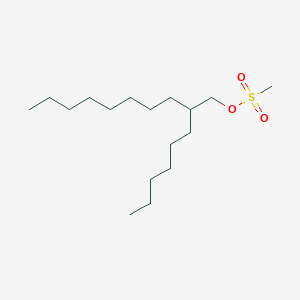
2-Hexyldecyl mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyldecyl mesylate is an organic compound with the molecular formula C₁₇H₃₆O₃S. It is a mesylate ester derived from 2-hexyldecanol and methanesulfonic acid. This compound is known for its applications in organic synthesis, particularly in the formation of good leaving groups for nucleophilic substitution reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexyldecyl mesylate is typically synthesized by reacting 2-hexyldecanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds as follows: [ \text{2-Hexyldecanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation or recrystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyldecyl mesylate primarily undergoes nucleophilic substitution reactions due to the presence of the mesylate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions, leading to the formation of alkenes.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted compounds, where the mesylate group is replaced by the nucleophile.
Elimination Reactions: The major products are alkenes formed by the removal of the mesylate group and a hydrogen atom from the adjacent carbon atom.
Wissenschaftliche Forschungsanwendungen
2-Hexyldecyl mesylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of good leaving groups for nucleophilic substitution reactions.
Biological Studies: It is used in the study of enzyme mechanisms and protein modifications due to its ability to form stable covalent bonds with nucleophilic residues in proteins.
Industrial Applications: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-hexyldecyl mesylate involves the formation of a covalent bond between the mesylate group and a nucleophile. This reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the carbon atom bonded to the mesylate group, displacing the mesylate ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tosylates: Similar to mesylates, tosylates are also used as good leaving groups in nucleophilic substitution reactions. They are derived from p-toluenesulfonic acid.
Triflates: Triflates are another class of sulfonate esters used as leaving groups.
Uniqueness
2-Hexyldecyl mesylate is unique due to its specific alkyl chain length, which can influence its solubility and reactivity in different solvents. This makes it particularly useful in certain organic synthesis applications where other sulfonate esters may not be as effective .
Eigenschaften
CAS-Nummer |
111360-16-8 |
|---|---|
Molekularformel |
C17H36O3S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
2-hexyldecyl methanesulfonate |
InChI |
InChI=1S/C17H36O3S/c1-4-6-8-10-11-13-15-17(14-12-9-7-5-2)16-20-21(3,18)19/h17H,4-16H2,1-3H3 |
InChI-Schlüssel |
XZGFCPHKLRQESC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


